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Introduction
The CRISPR/Cas9 system has revolutionized gene editing, offering unprecedented precision in

modifying cellular genomes. A highly effective method for delivering the CRISPR/Cas9

machinery into cells is through messenger RNA (mRNA) encoding the Cas9 nuclease and a

co-delivered single-guide RNA (sgRNA). However, in vitro transcribed (IVT) mRNA can elicit an

innate immune response, leading to translational arrest and reduced efficacy.[1][2] Chemical

modification of mRNA nucleotides is a key strategy to circumvent these issues.[1][2][3]

This document provides detailed application notes and protocols for utilizing N1-

methylpseudouridine (N1mΨ)-modified mRNA for CRISPR/Cas9 delivery. N1mΨ is a modified

nucleoside that, when incorporated into IVT mRNA, significantly enhances protein expression

by reducing innate immune activation and increasing translational efficiency.[2][4][5][6][7]

These properties make N1mΨ-modified mRNA a superior vehicle for delivering Cas9 for

therapeutic and research applications.[6][8][9]

Advantages of N1-Methylpseudouridine (N1mΨ)
Modification
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Incorporating N1mΨ in place of uridine in Cas9-encoding mRNA offers several key

advantages:

Reduced Immunogenicity: N1mΨ-modified mRNA evades recognition by innate immune

sensors such as Toll-like receptors (TLRs) and RIG-I, which typically recognize unmodified

single-stranded RNA.[1][4][10] This reduction in immune sensing prevents the activation of

downstream inflammatory pathways and the production of type I interferons, which can lead

to translational shutdown.[1][2]

Enhanced Translation Efficiency: By mitigating the innate immune response, N1mΨ

modification prevents the phosphorylation of eukaryotic translation initiation factor 2 alpha

(eIF2α), a key event that inhibits global protein synthesis.[1][2] Furthermore, N1mΨ has

been shown to increase ribosome density on the mRNA transcript, further boosting protein

production.[2][4] Studies have shown that N1mΨ modification can increase protein

production by more than an order of magnitude compared to pseudouridine-modified mRNA.

[5]

Increased mRNA Stability: While the primary benefit of N1mΨ is in translation enhancement,

some studies suggest that nucleoside modifications, in general, can contribute to increased

mRNA stability by conferring resistance to ribonucleases.[3][11]

High-Fidelity Translation: Importantly, studies have indicated that the incorporation of N1mΨ

into mRNA does not significantly impact the fidelity of translation, ensuring the production of

functional Cas9 protein without an increase in miscoded peptides.[5][12]

Data Summary: Performance of N1mΨ-Modified
mRNA
The following table summarizes quantitative data from various studies, highlighting the benefits

of N1mΨ modification for mRNA applications.
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Parameter
Unmodified

mRNA

Pseudouridine

(Ψ)-Modified

mRNA

N1-

Methylpseudour

idine (N1mΨ)-

Modified mRNA

Reference

Protein

Expression (in

vitro)

Low Moderate-High

Very High (often

>10-fold higher

than Ψ)

[1][5][7]

Innate Immune

Activation (e.g.,

IFN-β induction)

High Low Very Low [4][13]

Translational

Fidelity
Baseline

Marginally

increased error

frequency

No significant

change from

baseline

[5]

Cell

Viability/Toxicity

Can be cytotoxic

due to immune

response

Improved viability
High viability, low

cytotoxicity
[1]

Experimental Protocols
Protocol 1: In Vitro Transcription of N1mΨ-Modified
Cas9 mRNA
This protocol describes the synthesis of N1mΨ-containing Cas9 mRNA using an in vitro

transcription (IVT) reaction.

Materials:

Linearized plasmid DNA template encoding Cas9 with a T7 promoter

N1-Methylpseudouridine-5'-Triphosphate (N1mΨTP)

ATP, GTP, CTP

T7 RNA Polymerase
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RNase Inhibitor

DNase I

Transcription Buffer

Capping reagent (e.g., CleanCap® Reagent AG) or enzymatic capping kit

Poly(A) tailing kit (optional, if not encoded in the template)

RNA purification kit or columns

Procedure:

Template Preparation: Linearize the plasmid DNA containing the Cas9 open reading frame

downstream of a T7 promoter. The linearization site should be immediately downstream of

the desired 3' end of the transcript. Purify the linearized DNA.

IVT Reaction Assembly: On ice, combine the following components in the order listed:

Nuclease-free water

Transcription Buffer (10X)

ATP, GTP, CTP (at desired final concentration)

N1mΨTP (completely replacing UTP)

Capping reagent (if using co-transcriptional capping)

Linearized DNA template (0.5-1.0 µg)

RNase Inhibitor

T7 RNA Polymerase

Incubation: Mix gently and incubate at 37°C for 2-4 hours.
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DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30

minutes to digest the DNA template.

RNA Purification: Purify the synthesized mRNA using a suitable RNA purification kit or lithium

chloride precipitation.

Post-Transcriptional Modifications (if necessary):

Capping: If a capping reagent was not included in the IVT reaction, perform enzymatic

capping using a capping enzyme, GTP, and S-adenosylmethionine (SAM).

Polyadenylation: If the DNA template does not encode a poly(A) tail, add a poly(A) tail

using a poly(A) polymerase and ATP.

Final Purification and Quality Control: Purify the modified mRNA again. Assess the quality

and concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) and verify its

integrity via gel electrophoresis.

Protocol 2: Formulation of N1mΨ-Cas9 mRNA with Lipid
Nanoparticles (LNPs)
This protocol provides a general workflow for encapsulating N1mΨ-modified Cas9 mRNA into

lipid nanoparticles for in vivo and in vitro delivery.[14][15][16][17]

Materials:

N1mΨ-modified Cas9 mRNA

Ionizable lipid (e.g., DLin-MC3-DMA)

Helper lipid (e.g., DSPC)

Cholesterol

PEG-lipid (e.g., DMG-PEG 2000)

Ethanol
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Acidic buffer (e.g., citrate buffer, pH 4.0)

Neutral buffer (e.g., PBS, pH 7.4) for dialysis/buffer exchange

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Lipid Mixture Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid

in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

mRNA Solution Preparation: Dissolve the purified N1mΨ-Cas9 mRNA in the acidic buffer.

LNP Formulation: Using a microfluidic mixing device, rapidly mix the lipid-ethanol solution

with the mRNA-aqueous buffer solution at a defined flow rate ratio (e.g., 1:3 ethanol to

aqueous). The rapid mixing leads to the self-assembly of LNPs encapsulating the mRNA.

Buffer Exchange: Remove the ethanol and exchange the acidic buffer with a neutral buffer

(e.g., PBS) using dialysis or tangential flow filtration.

Characterization: Characterize the formulated LNPs for:

Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).

Zeta Potential: To determine surface charge.

mRNA Encapsulation Efficiency: Using a fluorescent dye-based assay (e.g., RiboGreen

assay).

Sterilization and Storage: Sterilize the LNP formulation by passing it through a 0.22 µm filter.

Store at 4°C for short-term use or -80°C for long-term storage.

Protocol 3: In Vitro Transfection and Analysis of Gene
Editing Efficiency
This protocol describes the delivery of N1mΨ-Cas9 mRNA and sgRNA to cultured cells and

subsequent analysis of gene editing.
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Materials:

Target cells (e.g., HEK293T)

N1mΨ-Cas9 mRNA

Chemically synthesized sgRNA targeting the gene of interest

Transfection reagent (for naked mRNA delivery) or LNP-formulated mRNA

Cell culture medium

Genomic DNA extraction kit

PCR primers flanking the target site

Mismatch cleavage detection assay kit (e.g., T7 Endonuclease I assay) or sequencing

platform

Procedure:

Cell Seeding: Seed the target cells in a multi-well plate to achieve 70-90% confluency on the

day of transfection.

Transfection:

For LNP delivery: Dilute the LNP-mRNA formulation in serum-free medium and add to the

cells.

For transfection reagent: Co-transfect the N1mΨ-Cas9 mRNA and sgRNA according to

the manufacturer's protocol.

Incubation: Incubate the cells for 48-72 hours to allow for translation of Cas9, complex

formation with sgRNA, and gene editing.

Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

PCR Amplification: Amplify the genomic region surrounding the target site using PCR.
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Analysis of Gene Editing Efficiency:

Mismatch Cleavage Assay: Denature and re-anneal the PCR products to form

heteroduplexes. Treat with a mismatch-specific nuclease (e.g., T7 Endonuclease I) and

analyze the cleavage products by gel electrophoresis. Quantify the percentage of

insertions and deletions (indels).

Sanger or Next-Generation Sequencing (NGS): Sequence the PCR amplicons to

determine the frequency and spectrum of indels at the target site.

Visualizations
Signaling Pathway: Evasion of Innate Immune Sensing
by N1mΨ-mRNA
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Caption: N1mΨ modification allows mRNA to evade innate immune sensors, preventing

translational repression.
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Experimental Workflow: CRISPR/Cas9 Gene Editing
using N1mΨ-mRNA
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Caption: Workflow for gene editing using LNP-delivered N1mΨ-modified Cas9 mRNA.

Logical Relationship: Cellular Uptake and Endosomal
Escape of LNP-mRNA
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Caption: LNP-mediated delivery facilitates endosomal escape of mRNA into the cytoplasm for

translation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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